molecular formula C19H24N4O2S B11172069 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11172069
M. Wt: 372.5 g/mol
InChI Key: IULHWVCPADMXKW-UHFFFAOYSA-N
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiadiazole ring, a pyrrolidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N4O2S/c1-12-5-7-14(8-6-12)23-11-13(9-16(23)24)17(25)20-18-22-21-15(26-18)10-19(2,3)4/h5-8,13H,9-11H2,1-4H3,(H,20,22,25)

InChI Key

IULHWVCPADMXKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC(C)(C)C

Origin of Product

United States

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